Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 937601-37-1
VCID: VC13289158
InChI: InChI=1S/C13H12F3N3O4/c1-3-22-11(20)7-6-17-19-9(13(14,15)16)5-8(18-10(7)19)12(21)23-4-2/h5-6H,3-4H2,1-2H3
SMILES: CCOC(=O)C1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)OCC
Molecular Formula: C13H12F3N3O4
Molecular Weight: 331.25 g/mol

Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate

CAS No.: 937601-37-1

Cat. No.: VC13289158

Molecular Formula: C13H12F3N3O4

Molecular Weight: 331.25 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate - 937601-37-1

Specification

CAS No. 937601-37-1
Molecular Formula C13H12F3N3O4
Molecular Weight 331.25 g/mol
IUPAC Name diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate
Standard InChI InChI=1S/C13H12F3N3O4/c1-3-22-11(20)7-6-17-19-9(13(14,15)16)5-8(18-10(7)19)12(21)23-4-2/h5-6H,3-4H2,1-2H3
Standard InChI Key INRNGZJMXYNPIL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)OCC
Canonical SMILES CCOC(=O)C1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)OCC

Introduction

Chemical Identity and Structural Features

The IUPAC name, diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate, underscores its ester-functionalized pyrazolo[1,5-a]pyrimidine backbone. Key identifiers include:

  • SMILES: CCOC(=O)C1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)OCC

  • InChIKey: INRNGZJMXYNPIL-UHFFFAOYSA-N

  • PubChem CID: 19576786

The crystal structure of related pyrazolo[1,5-a]pyrimidine derivatives reveals planar heterocyclic systems with substituents influencing packing and intermolecular interactions . The trifluoromethyl group at position 7 enhances electron-withdrawing effects, potentially modulating reactivity in cross-coupling reactions .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate involves multi-step protocols:

  • Cyclocondensation: Reacting 3-aminopyrazole with ethyl 4,4,4-trifluoro-2-butynoate under microwave irradiation yields the pyrazolo[1,5-a]pyrimidine core .

  • Bromination: Treatment with N-bromosuccinimide (NBS) introduces a bromine atom at position 3, facilitating subsequent functionalization .

  • C–O Bond Activation: PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) activates the lactam oxygen, enabling nucleophilic substitution with amines or thiols at position 5 .

  • Suzuki–Miyaura Coupling: Palladium-catalyzed cross-coupling at position 3 with boronic acids introduces aryl/heteroaryl groups .

Key Reaction Conditions:

  • Microwave-assisted cyclocondensation (110°C, 2 h) .

  • Suzuki coupling with XPhosPdG2 catalyst (135°C, 40 min) .

Yield and Scalability

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight331.25 g/mol
Density1.47 ± 0.1 g/cm³
SolubilityLikely soluble in polar aprotic solvents (e.g., DMSO, DMF)Inferred
Melting PointNot reported; analogues range 209–211°C

The trifluoromethyl group enhances thermal stability and influences electronic properties, as evidenced by NMR shifts (δ 13.00 ppm for NH in DMSO-d₆) .

Applications in Drug Discovery and Materials Science

Biological Activity

Pyrazolo[1,5-a]pyrimidines exhibit:

  • Anticancer Potential: Analogues inhibit kinases like Pim1, implicated in tumor progression .

  • Antimicrobial Effects: Structural motifs disrupt bacterial cell wall synthesis.

  • Neurological Targets: Derivatives act as dopamine receptor modulators .

Material Science Applications

  • Fluorescent Probes: Formylation at position 3 yields fluorophores with large Stokes shifts (e.g., quantum yield up to 44%) .

  • Coordination Chemistry: Pyrazolo[1,5-a]pyrimidine carboxylates form stable complexes with transition metals (e.g., Cu²⁺) .

Recent Advances and Future Directions

  • One-Pot Syntheses: Streamlining steps to reduce purification challenges .

  • Targeted Drug Delivery: Conjugating trifluoromethyl groups to nanoparticles for improved bioavailability .

  • Optoelectronic Materials: Exploring charge-transfer properties in OLEDs .

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